1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by the presence of two fluorophenyl groups attached to a pyrazole ring, with an aldehyde functional group at the 4-position
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of fluorophenyl groups via electrophilic aromatic substitution. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or other formylating agents. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism by which 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups enhance the compound’s binding affinity and specificity, while the pyrazole ring provides a stable scaffold for interaction. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 1-(2-Fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde include:
(2-Chlorophenyl)(4-fluorophenyl)methanone: This compound has a similar structure but with a ketone group instead of an aldehyde, leading to different reactivity and applications.
(4-Chloro-2-fluorophenyl)methanol: This compound features a hydroxyl group instead of an aldehyde, affecting its chemical properties and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
618098-73-0 |
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Molecular Formula |
C16H10F2N2O |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-3-(4-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10F2N2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-10H |
InChI Key |
CPXRAIGPPQYQPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O)F |
Origin of Product |
United States |
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